Compound Description: This series of compounds features a 1,3-thiazole ring linked to a substituted benzothiazole moiety at the 2-position via an imine bond. [] These compounds were synthesized and evaluated for their anti-tumor activity against various cancer cell lines. []
Relevance: This series shares the core 1,3-benzothiazole scaffold with N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. The primary difference lies in the substituent at the 2-position of the benzothiazole ring. While N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide possesses a 4-fluorobenzamide substituent, this series features a 4-phenyl-1,3-thiazol-2(3H)-imine group. []
Compound Description: This compound incorporates a hydrazine moiety connected to the 2-position of a 6-chloro-1,3-benzothiazole ring. [] The hydrazine group further links to a 1-(4-methoxyphenyl)ethylidene moiety. []
1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine
Compound Description: This compound presents a simple structure with a hydrazine group directly attached to the 2-position of the 6-chloro-1,3-benzothiazole ring. []
Compound Description: This compound consists of a 4-methoxyphenol ring linked to the 2-position of a 5-chloro-1,3-benzothiazole ring system. [] It exhibits an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring. []
Relevance: While this compound belongs to the benzothiazole class like N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, they differ in the position of the chlorine atom on the benzothiazole ring. Additionally, a 4-methoxyphenol group replaces the 4-fluorobenzamide substituent found in the target compound. []
Compound Description: This series of compounds features a urea linkage connecting a 2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidine moiety and a 6-substituted 1,3-benzothiazole ring. [] These compounds were synthesized and tested for their anticonvulsant properties. []
Compound Description: These compounds incorporate two 6-bromo-1,3-benzothiazole units linked to a central triazine ring via amine linkages at the 2- and 4-positions. [] The 6-position of the triazine ring further connects to an aryl group. []
Relevance: This series, while containing the 1,3-benzothiazole moiety, differs significantly from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide in its structure. The presence of two bromo-substituted benzothiazole rings, the central triazine ring, and the aryl substituent distinguishes it from the target compound. []
Compound Description: This compound features a 2-(3-methylphenyl)acetamide group attached to the 2-position of a 4-chloro-1,3-benzothiazole ring system. [] It exists as a monohydrate in its crystalline form. []
Relevance: This compound shares the 1,3-benzothiazole scaffold with N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, but the chlorine atom is situated at the 4-position instead of the 6-position. Moreover, the amide substituent in this compound is a 2-(3-methylphenyl)acetamide group, unlike the 4-fluorobenzamide group in the target compound. []
Compound Description: This compound consists of a urea group linked to a butyl chain and a 4-chloro-1,3-benzothiazole ring at the 2-position. [] It exists as a monohydrate in its crystalline form. []
Compound Description: These compounds consist of two 5-nitro-1,3-benzothiazole units connected to a central triazine ring via amine bonds. [] An aryl group is attached to the 6-position of the triazine. []
Relevance: Similar to compound 6, this series, while featuring the 1,3-benzothiazole moiety, displays significant structural differences compared to N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. The presence of two nitro-substituted benzothiazole rings, the central triazine ring, and the aryl substituent differentiates it from the target compound. []
Compound Description: This compound presents a simple structure with a hydrazine group directly attached to the 2-position of a 5-chloro-6-fluoro-1,3-benzothiazole ring. []
Relevance: This compound shares the 1,3-benzothiazole core with N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide but has both a chlorine atom at the 5-position and a fluorine atom at the 6-position of the ring. This differs from the target compound, which only has a chlorine substituent at the 6-position. Additionally, only a hydrazine group is present at the 2-position, contrasting with the 4-fluorobenzamide substituent in N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. []
Compound Description: This compound features a propylurea group linked to the 2-position of a 4-chloro-1,3-benzothiazole ring system. [] It exists as a monohydrate in its crystalline form. []
Compound Description: This compound is a potent and reversible inhibitor of N-acylethanolamine acid amidase (NAAA). [] Its structure comprises a (2-ethylsulfonylphenyl)methanone group linked to a (2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine moiety. [] It has demonstrated significant analgesic effects in animal models. []
Relevance: ARN19702 shares the 1,3-benzothiazole core with N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide but features a fluorine atom at the 6-position of the benzothiazole ring instead of chlorine. Additionally, a bulky (2S)-2-methyl-4-(2-ethylsulfonylbenzoyl)piperazin-1-yl substituent is present at the 2-position, distinct from the 4-fluorobenzamide group in the target compound. []
Compound Description: This compound features a thiophene ring central to its structure. [] The thiophene is substituted with a 2-anilino group, a 1,3-benzothiazol-2-yl group, and a 4-chlorobenzoyl group at the 2, 4, and 5 positions, respectively. []
Compound Description: This compound is a diiron complex with a bridging azadithiolate ligand. [] The ligand features a 1,3-benzothiazole ring connected to a phenyl group, which is further attached to the azadithiolate moiety. [] It serves as a biomimetic model for the active site of iron-only hydrogenase. []
2-(1,3-Benzothiazol-2-yl)-6-ethoxyphenol
Compound Description: This compound consists of a 6-ethoxyphenol group linked to the 2-position of a 1,3-benzothiazole ring. []
Relevance: This compound shares the core 1,3-benzothiazole structure with N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide but lacks any substituents on the benzothiazole ring itself. Additionally, it has a 6-ethoxyphenol group attached at the 2-position, which is distinct from the 4-fluorobenzamide substituent in the target compound. []
6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives
Compound Description: This series of compounds is based on the 1,3-benzothiazol-2(3H)-one scaffold, featuring an acyl group at the 6-position of the benzothiazole ring. [] These compounds were synthesized using microwave irradiation and evaluated for their antinociceptive activity. []
Relevance: While this series shares the core benzothiazole structure with N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, it differs in the presence of a carbonyl group at the 2-position and the lack of a chlorine substituent on the benzothiazole ring. The target compound does not have this carbonyl group at the 2-position. []
Compound Description: This compound is a complex dinuclear dysprosium complex. [] It consists of two dysprosium ions bridged by two deprotonated 2-{[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-6-methoxyphenol ligands and further coordinated by nitrate ions. []
Compound Description: This compound acts as a positive allosteric modulator of Group 1 metabotropic glutamate receptors (mGluRs). [] It does not bind to the MPEP (2-methyl-6-(phenylethynyl)pyridine) allosteric site on mGluR5. []
Relevance: Unlike N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, CPPHA does not belong to the benzothiazole class and does not share any significant structural similarity with the target compound. It is included here as it is discussed alongside other allosteric modulators of mGluRs, which could potentially exhibit structural similarities to benzothiazole-based compounds. []
Compound Description: BTZP is a compound containing both a pyrazolone ring and a 6-bromo-1,3-benzothiazole moiety linked through a hydrazine bridge. [] The N-Mannich bases of BTZP are derivatives where the amino group on the pyrazolone ring is further reacted with formaldehyde and various secondary amines. []
Relevance: These compounds, while containing the 1,3-benzothiazole unit, differ significantly from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide in their overall structure. The presence of the pyrazolone ring, the hydrazine linker, and the variations introduced by the N-Mannich base formation distinguishes them from the target compound. []
Relevance: This compound, like compound 14, contains the 1,3-benzothiazole unit but differs significantly from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide in its overall structure. The presence of the diiron center, the complex azadithiolate bridging ligand, and the specific substitution pattern differentiates it from the target compound. []
Compound Description: This series of compounds consists of a 1,3,5-triazine ring core with alkyl substituents at the 2 and 6 positions. [] The 4-position of the triazine is linked to an amine group, which is further connected to a 1-(1,3-benzoxazol-2-yl)alkyl chain. []
Relevance: These compounds, while containing a heterocyclic core, differ significantly from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. They are based on a 1,3,5-triazine ring instead of the benzothiazole found in the target compound. Furthermore, the substitution pattern and the presence of the benzoxazole group distinguish them from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. []
Compound Description: This series of compounds is based on the 2-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)acetohydrazide scaffold, featuring a (Z)-phenylmethylidene group at the hydrazide nitrogen. [] These compounds were synthesized and evaluated for their anticonvulsant activity. []
Acyl Derivatives of 5-(2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
Compound Description: This series of compounds is based on the 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one scaffold. [] The acyl derivatives have different acyl groups attached to the nitrogen atom of the indole ring. []
Relevance: These compounds, although containing a heterocyclic core, are structurally distinct from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. They are based on an indole ring system rather than the benzothiazole core of the target compound. Additionally, the complex substitution pattern with the benzisothiazole and piperazine rings differentiates them further. []
Compound Description: This series of compounds features an oxazolidinone ring linked to a substituted phenyl group at the 3-position. [] The phenyl ring is further connected to a 6,7-dihydrothieno[3,2-c]pyridine moiety. []
Relevance: These compounds, while containing heterocyclic rings, bear little structural resemblance to N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. They lack the benzothiazole core central to the target compound and are instead based on an oxazolidinone ring system with a distinct substitution pattern. []
Compound Description: This compound features a benzamide group linked to a (E)-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methylene]amino moiety. []
Relevance: This compound, while containing an amide group like N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, differs significantly in its structure. It lacks the benzothiazole core and instead contains a pyrazole ring with a distinct substitution pattern. []
Compound Description: This compound features a 2H-chromen-2-one ring system with a chlorine atom at the 6-position. [] A 2-amino-1,3-thiazole ring is linked to the 3-position of the chromene ring. []
Relevance: While this compound contains a substituted heterocyclic ring system, it bears little structural similarity to N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. It lacks the benzothiazole core and is instead based on a chromen-2-one ring with a different substitution pattern. []
Compound Description: This refers to a series of compounds derived from isatin (2,3-dioxoindole) and N-(6-chlorobenzothiazol-2-yl)thiosemicarbazide. [] The Schiff bases are formed by the condensation reaction between the carbonyl group of isatin and the amino group of thiosemicarbazide. [] The Mannich bases are further synthesized by reacting the Schiff base with formaldehyde and various secondary amines. []
Compound Description: This compound features a 1,3-benzothiazole ring with a 2-chlorobenzoyl group at the 5-position and a propanoic acid chain at the 3-position. []
Compound Description: This compound is a radiolabeled derivative of a tricyclic compound containing imidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine ring system with a 2-chlorophenyl group at the 4-position. []
Relevance: This compound is structurally unrelated to N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, as it lacks the benzothiazole core and features a completely different tricyclic ring system. []
4-Chloro-5-cyano-2-dialkylamino-6H-1,3-oxazin-6-ones and Dialkyl (5-Cyano-2-dialkylamino-6-oxo-6H-1,3-oxazin-4-yl)phosphonates
Compound Description: This refers to two series of compounds, both based on the 1,3-oxazin-6-one ring system. [] The first series has a chlorine atom at the 4-position, a cyano group at the 5-position, and a dialkylamino group at the 2-position. [] The second series is derived from the first by replacing the chlorine atom with a dialkyl phosphonate group. []
Relevance: These compounds, while containing a heterocyclic ring, are structurally dissimilar to N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. They lack the benzothiazole core and are instead based on a 1,3-oxazin-6-one ring system with a distinct substitution pattern. []
Compound Description: This compound features a thiazolidine ring linked to a 2-chloro-1,3-thiazole ring through a methylene bridge. [] A formonitrile group is attached to the nitrogen atom of the thiazolidine ring. []
Relevance: This compound, while containing a thiazole ring, differs significantly from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide in its overall structure. It lacks the benzothiazole core and instead focuses on a thiazolidine-thiazole system with a distinct substitution pattern. []
Compound Description: This series of compounds comprises a (benzo)imidazo[2,1-b][1,3]thiazine core with a 4-pyridinyloxy substituent. [] The pyridine ring in these compounds is further oxidized to form the N-oxide. []
Relevance: These compounds, while containing a thiazine ring, share limited structural similarity with N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. They lack the benzothiazole core and are instead built upon a (benzo)imidazo[2,1-b][1,3]thiazine system with a 4-pyridinyloxy substituent, distinguishing them from the target compound. []
Compound Description: This compound features a benzofuran core with various substituents, including a 7-chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl group linked via a sulfonamide bond. [] It is being investigated for its potential in treating or preventing viral infections. []
Relevance: This compound is structurally dissimilar to N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. Although it contains a chlorine atom and a fluorine atom like the target compound, the core structure is a benzofuran ring, not a benzothiazole. Additionally, the complex substitution pattern differentiates it further from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. []
Compound Description: This compound is a radiolabeled dimeric molecule with two 1H-benz[de]isoquinoline-1,3(2H)-dione units linked by a hexanediamide bridge. []
Relevance: This compound is structurally unrelated to N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, as it lacks the benzothiazole core and features a completely different dimeric structure based on 1H-benz[de]isoquinoline-1,3(2H)-dione units. []
Unsymmetrical 1,3-Disubstituted Ureas
Compound Description: This refers to a series of compounds characterized by a urea moiety with two different substituents attached to the nitrogen atoms. [] Several compounds in this series demonstrated inhibitory activity against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. []
Relevance: While N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is not a urea derivative, this series is mentioned due to the potential for exploring similar unsymmetrical substitution patterns on the benzothiazole core. Investigating unsymmetrical ureas containing the 6-chloro-1,3-benzothiazol-2-yl group could uncover interesting biological activities. []
Compound Description: This series of compounds features a thiazolidine-4-one ring linked to an indole ring through a methylidene bridge. [] An arylimino group is attached to the 2-position of the thiazolidine ring. [] Some compounds in this series showed significant anti-inflammatory and analgesic activity in animal models. []
Relevance: These compounds, while containing heterocyclic rings, are structurally different from N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. They lack the benzothiazole core and are instead based on a thiazolidine-4-one ring system linked to an indole moiety, with a distinct substitution pattern compared to the target compound. []
1,3-Thiazole Derivatives
Compound Description: This broadly refers to compounds containing the 1,3-thiazole ring system. [] Many derivatives of 1,3-thiazole have been investigated for their diverse biological activities. []
Relevance: N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide falls under this broad category as it contains the 1,3-thiazole ring within its benzothiazole core structure. This highlights the importance of the 1,3-thiazole moiety in medicinal chemistry and its potential for developing new therapeutic agents. []
Compound Description: This series of compounds is characterized by an ester linkage between a substituted acetic acid and a 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)ethanol moiety. [] The acetic acid is further substituted with a hydroxyl group and either a substituted 4-hydroxyphenyl or a substituted naphthalen-1-yl group. [] Some compounds in this series showed significant antioxidant activity in a rat brain homogenate assay. []
Relevance: These compounds, while structurally diverse, highlight the potential of exploring various substitutions on a core scaffold to modulate biological activity. While they do not share any direct structural similarity with N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, they emphasize the importance of exploring diverse chemical space around a central pharmacophore. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.